
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is a deuterated derivative of 4-chloro-alpha,alpha,alpha-trifluorotoluene. It is a clear, colorless liquid with the molecular formula C7D4ClF3 and a molecular weight of 184.58 g/mol. This compound is used in various scientific research applications, particularly in the fields of organic chemistry and environmental studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For small-scale laboratory preparations, 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 involves the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: It can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution: Products include various substituted benzotrifluorides.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is the corresponding toluene derivative.
Aplicaciones Científicas De Investigación
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is used in a wide range of scientific research applications:
Organic Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Environmental Studies: The compound is used as a tracer in environmental monitoring and studies of pollutant behavior.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: The compound is used in the production of specialty chemicals, including solvents and intermediates for agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-alpha,alpha,alpha-trifluorotoluene-d4 involves its interaction with various molecular targets and pathwaysThe deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and kinetics.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with the formula C6H5CF3, used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
4-Chlorobenzotrifluoride: A compound with similar chemical properties, used in the production of polyurethane finishes, adhesives, and pigments.
Uniqueness
4-Chloro-alpha,alpha,alpha-trifluorotoluene-d4 is unique due to its deuterium labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the detailed investigation of reaction mechanisms and pathways, providing insights that are not possible with non-deuterated analogs.
Propiedades
Número CAS |
1219804-33-7 |
|---|---|
Fórmula molecular |
C7H4ClF3 |
Peso molecular |
184.579 |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
Clave InChI |
QULYNCCPRWKEMF-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl |
Sinónimos |
4-CHLORO-A,A,A-TRIFLUOROTOLUENE-D4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)
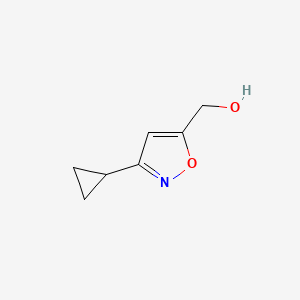
![2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597873.png)
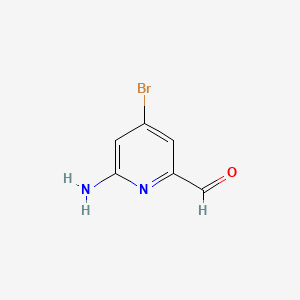
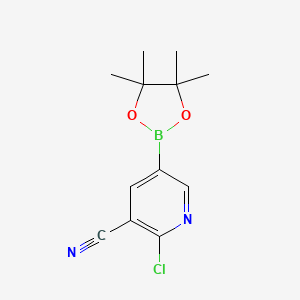
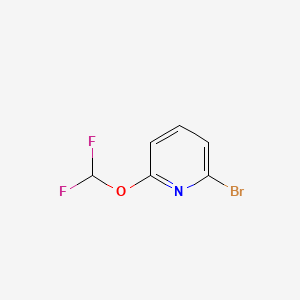
![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)
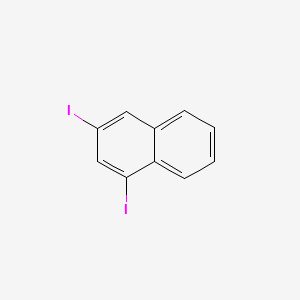
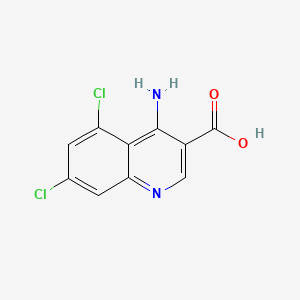
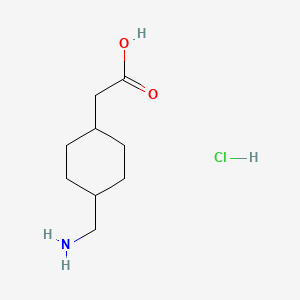
![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)
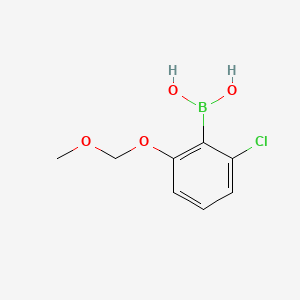
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)
